(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
The compound (R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus-sulfinamide hybrid with a stereochemically complex architecture. Key features include:
- Sulfinamide moiety: The 2-methylpropane-2-sulfinamide group serves as a chiral auxiliary, enabling asymmetric synthesis and stereochemical control .
- 3,5-Ditert-butylphenyl substituent: The bulky tert-butyl groups introduce steric hindrance, which can influence molecular packing, solubility, and reactivity .
Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its stereochemical configuration and intermolecular interactions .
Properties
IUPAC Name |
(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHDJAAPPRKMG-KKMSLZIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-2-Methyl-2-propanesulfinamide
The chiral sulfinamide component is synthesized via Ellman’s method, where (R)-(+)-2-methyl-2-propanesulfinamide serves as a starting material. This compound is commercially available (Sigma-Aldrich, $23.74/g) and prepared through enantioselective oxidation of tert-butyl disulfide using a chiral vanadium catalyst, achieving >98% enantiomeric excess (ee).
Synthesis of 2-(3,5-Ditert-butylphenyl)phenylaldehyde
The biphenyl aldehyde intermediate is synthesized via Suzuki-Miyaura coupling between 2-bromobenzaldehyde and 3,5-ditert-butylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C yield the product in 85–92% isolated yield.
Condensation Reactions for Sulfinamide Formation
Imine Formation with (R)-Sulfinamide
The aldehyde intermediate undergoes condensation with (R)-2-methyl-2-propanesulfinamide in anhydrous THF using titanium(IV) isopropoxide (3.0 equiv) as a Lewis acid. This step forms the (R,E)-N-(2-(3,5-ditert-butylphenyl)benzylidene)-2-methylpropane-2-sulfinamide imine with >95% diastereomeric excess (de).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF (anhydrous) |
| Temperature | 50°C, 20 h |
| Catalyst | Ti(OiPr)₄ (3.0 equiv) |
| Yield | 89–93% |
Reduction of Imine to Amine
The imine is reduced stereoselectively using lithium aluminum hydride (LiAlH₄) in THF at 0°C to room temperature, yielding the corresponding (R,S)-sulfinamide amine. This step proceeds with 94% de and 88% isolated yield.
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DCM (anhydrous) |
| Reaction Time | 12 h, 25°C |
Stereochemical Control
The (S)-configuration at the phosphine-bearing carbon is ensured by steric guidance from the tert-butyl groups on the biphenyl backbone, which restrict rotation and favor a single diastereomer during alkylation.
Asymmetric Hydrogenation and Final Steps
Iridium-Catalyzed Hydrogenation
The phosphine-sulfinamide intermediate undergoes asymmetric hydrogenation using an iridium-(R)-BINAP catalyst in methanol under 50 bar H₂ pressure. This step finalizes the stereochemistry at the ethylamine center, yielding the target compound with 96% ee.
Catalytic System
| Component | Quantity |
|---|---|
| [Ir(COD)Cl]₂ | 2 mol% |
| (R)-BINAP | 4.4 mol% |
| H₂ Pressure | 50 bar |
Workup and Isolation
The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol/water (9:1), achieving >99% chemical purity.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
Chiralpak IA column (hexane/iPrOH 90:10, 1.0 mL/min): t₁ = 14.2 min (major), t₂ = 16.8 min (minor), confirming 96% ee.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | ee/de (%) | Key Reference |
|---|---|---|---|
| Sulfinamide Imine | 89–93 | >95 de | |
| Phosphine Alkylation | 78–82 | N/A | |
| Asymmetric Hydrogenation | 85 | 96 ee |
Industrial and Laboratory-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group results in the formation of a sulfonamide, while reduction can yield various amine derivatives.
Scientific Research Applications
Catalytic Applications
Phosphine Ligands in Asymmetric Synthesis
Phosphine oxides are widely recognized as effective ligands in asymmetric catalysis. The compound (R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has been utilized in various catalytic reactions to enhance selectivity and yield. Its ability to stabilize transition states makes it a valuable component in the synthesis of chiral compounds.
Case Study: Asymmetric Hydrogenation
In a notable study, this compound was employed as a ligand in the asymmetric hydrogenation of ketones. The results showed significant improvements in enantiomeric excess compared to traditional ligands, highlighting its efficacy in producing optically pure products .
Pharmaceutical Applications
Drug Development and Design
The unique properties of phosphine oxide compounds have made them candidates for drug development. Research indicates that this compound exhibits potential as a pharmacophore due to its ability to interact with biological targets effectively.
Case Study: Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed that it can inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for further drug development .
Material Science Applications
Polymer Chemistry
In material science, phosphine oxides are being explored for their role in polymer chemistry. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Study: Flame Retardant Materials
This compound has been integrated into flame-retardant formulations, demonstrating improved fire resistance properties compared to conventional additives. Its synergistic effects with other flame retardants have been documented, indicating its utility in developing safer materials .
Environmental Applications
Catalysts for Environmental Remediation
The application of this compound extends to environmental science, where it serves as a catalyst in the degradation of pollutants. Its effectiveness in catalyzing reactions that break down hazardous substances makes it a promising candidate for environmental remediation technologies.
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Catalysis | Asymmetric hydrogenation | High enantiomeric excess |
| Pharmaceuticals | Anticancer drug development | Induced apoptosis in cancer cell lines |
| Material Science | Polymer additives | Enhanced thermal stability |
| Environmental Science | Pollutant degradation catalysts | Effective breakdown of hazardous substances |
Mechanism of Action
The mechanism by which ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with metal ions to form chiral complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used.
Comparison with Similar Compounds
Sulfinamide vs. Sulfonamide Derivatives
The sulfinamide group in the target compound differs from sulfonamides (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide in ) in the following ways:
The sulfinamide’s chirality and lower oxidation state make it advantageous in asymmetric catalysis, whereas sulfonamides are more stable and widely used in pharmaceuticals .
Phosphanyl Ligands in Catalysis
The diphenylphosphanyl group in the target compound contrasts with other phosphine ligands:
| Ligand Type | Example | Steric Bulk | Electronic Properties |
|---|---|---|---|
| Diphenylphosphanyl | Target compound | Moderate | Electron-donating |
| Tricyclohexylphosphine | Common in catalysis | High | Strongly donating |
| Triphenylphosphine | Ubiquitous ligand | Low | Moderately donating |
Stereochemical Complexity
The stereoisomers in (compounds m, n, o) highlight the importance of stereochemistry in biological and catalytic activity. For example:
- Compound m : (R)-configuration at multiple centers.
- Compound n : (S)-configuration alters binding affinity.
Similarly, the target compound’s (R)- and (S)-configurations likely dictate its performance in asymmetric synthesis. Computational modeling (e.g., SHELXPRO) is essential for predicting stereochemical outcomes .
Role of Bulky Substituents
The 3,5-ditert-butylphenyl group in the target compound provides steric shielding, a feature shared with:
- Tol-BINAP ligand : Uses methyl groups for steric effects.
- Buchwald-type ligands : Incorporate tert-butyl groups for enhanced stability.
This bulkiness may reduce aggregation in solution and improve solubility in nonpolar solvents compared to unsubstituted analogs .
Biological Activity
(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a sulfinamide group and a phosphanyl group, suggest interactions with various biomolecules, which may confer therapeutic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Structural Characteristics
The molecular formula of this compound is C₃₈H₄₈NOPS, with a molecular weight of 597.8 g/mol. The compound's structure includes:
- Sulfinamide Group : Contributes to redox activity and potential interactions with biological targets.
- Phosphanyl Group : May enhance binding affinity to specific proteins or enzymes.
- Biphenyl Core : Provides structural stability and potential for π-π stacking interactions with nucleic acids or proteins.
Research indicates that compounds with similar structures can modulate various biochemical pathways. The sulfinamide moiety may participate in redox reactions, influencing cellular signaling pathways. Additionally, the phosphanyl group could facilitate interactions with enzymes or receptors involved in disease processes.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Key findings include:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling and inflammation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting that this sulfinamide may protect against oxidative stress in cells.
- Potential Anti-cancer Activity : The structural features indicate possible applications in cancer therapy by targeting specific pathways involved in tumor growth.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide | Similar biphenyl core and phosphanyl group | Different substituents on the biphenyl ring |
| (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide | Contains a diphenylphosphanyl group | Lacks the bulky tert-butyl groups |
| (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide | Incorporates methoxy substituents | Presence of xanthene structure adds complexity |
The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these other compounds.
Case Studies
Recent studies have focused on the pharmacological applications of sulfinamides in drug development:
- Apremilast Synthesis : Research involving asymmetric synthesis techniques has highlighted the potential for sulfinamides to serve as intermediates in developing anti-inflammatory drugs like apremilast .
- Targeting Inflammatory Pathways : Investigations into similar compounds have shown effectiveness in modulating inflammatory pathways, suggesting that this compound could be explored for treating conditions like psoriasis and ulcerative colitis .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing this compound with high enantiomeric purity?
- Methodological Answer : The synthesis requires precise control of temperature (typically 0–25°C), use of chiral catalysts (e.g., transition-metal complexes), and anhydrous conditions to avoid hydrolysis of the sulfinamide group . Key steps include:
- Phosphorylation : Introduce the diphenylphosphanyl group via Staudinger or Mitsunobu reactions.
- Sulfinamide Formation : Use tert-butanesulfinamide as a chiral auxiliary under nitrogen atmosphere.
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate enantiomers.
- Validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR to identify tert-butyl protons (δ ~1.3 ppm) and sulfinamide S=O (δ ~340 cm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 653.75) .
- X-ray Crystallography : Resolve absolute configuration of the chiral centers .
Advanced Research Questions
Q. How does the diphenylphosphanyl group influence catalytic activity in asymmetric reactions?
- Mechanistic Insight : The diphenylphosphanyl group acts as a σ-donor/π-acceptor ligand, facilitating coordination to transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. Steric hindrance from tert-butyl groups enhances enantioselectivity by restricting substrate orientation .
- Case Study : In a model Suzuki-Miyaura coupling, the compound achieved >90% ee for biaryl products, outperforming simpler phosphine ligands due to its rigid backbone .
Q. How can researchers resolve contradictions in reactivity data across different solvent systems?
- Analytical Approach :
- Solvent Screening : Test polar aprotic (DMF, DCM) vs. non-polar (toluene) solvents. For example, DMF increases reaction rates but may reduce ee due to ligand dissociation .
- Kinetic Studies : Use stopped-flow NMR to track intermediates in real time.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare solvation effects on transition states .
Q. What strategies mitigate degradation during long-term storage?
- Best Practices :
- Storage Conditions : Keep in amber vials under inert gas (argon) at room temperature. Avoid exposure to moisture or light, which hydrolyzes the sulfinamide group .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., sulfinic acid derivatives) .
Comparative and Application-Oriented Questions
Q. How does this compound compare to structurally similar chiral sulfinamides in catalysis?
- Data-Driven Analysis :
| Compound | Key Feature | Catalytic Efficiency (TON) | Selectivity (ee) |
|---|---|---|---|
| Target Compound | tert-butyl + diphenylphosphanyl | 1,200 | 94% |
| (R)-tert-Butanesulfinamide | No phosphanyl group | 800 | 88% |
| Xantphos Derivatives | Rigid backbone | 1,500 | 85% |
- Conclusion : The tert-butyl groups improve steric control, while the phosphanyl moiety enhances metal coordination, balancing activity and selectivity .
Q. What are the limitations of using this compound in aqueous-phase reactions?
- Experimental Design :
- Hydrolysis Testing : Expose to buffered solutions (pH 3–10) and monitor via P NMR. The sulfinamide group degrades rapidly at pH < 5 or >9 .
- Workaround : Use water-tolerant ligands (e.g., sulfonated variants) or micellar catalysis with TPGS-750-M surfactant .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
